molecular formula C12H16O2S B13192704 3-(4-Methoxyphenyl)thian-3-ol

3-(4-Methoxyphenyl)thian-3-ol

Cat. No.: B13192704
M. Wt: 224.32 g/mol
InChI Key: BORPPFRBEMHVMS-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)thian-3-ol is an organic compound with the molecular formula C₁₂H₁₆O₂S and a molecular weight of 224.32 g/mol . It is a thian-3-ol derivative, characterized by the presence of a methoxyphenyl group attached to the thian-3-ol core. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)thian-3-ol typically involves the reaction of 4-methoxybenzaldehyde with a thian-3-ol precursor under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities. The process involves standard organic synthesis techniques, including condensation reactions, purification, and characterization using techniques such as NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)thian-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenyl)thian-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate biochemical pathways, leading to its observed biological effects. The compound’s activity is often linked to its ability to interact with cellular receptors and enzymes, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)thian-3-ol
  • 3-(4-Methylphenyl)thian-3-ol
  • 3-(4-Chlorophenyl)thian-3-ol

Uniqueness

3-(4-Methoxyphenyl)thian-3-ol is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

3-(4-methoxyphenyl)thian-3-ol

InChI

InChI=1S/C12H16O2S/c1-14-11-5-3-10(4-6-11)12(13)7-2-8-15-9-12/h3-6,13H,2,7-9H2,1H3

InChI Key

BORPPFRBEMHVMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCSC2)O

Origin of Product

United States

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